

# An In-depth Technical Guide to 3-Maleimidopropionic Acid N-Succinimidyl Ester

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## Compound of Interest

Compound Name: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

Cat. No.: B1295574

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## Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterobifunctional crosslinking agent commonly identified by the CAS number 55750-62-4. While the query referred to this compound as "3-Succinimidopropionic acid," it is crucial to clarify that the accurate IUPAC name is 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate<sup>[1][2]</sup>. It is more commonly known by synonyms such as 3-Maleimidopropionic acid N-succinimidyl ester, N-Succinimidyl 3-maleimidopropionate, or the acronym BMPS<sup>[3]</sup>. This guide will adhere to the prevalent scientific nomenclature, primarily using "3-Maleimidopropionic acid N-succinimidyl ester."

This reagent is a valuable tool in bioconjugation and drug development, facilitating the covalent linkage of molecules containing primary amines with those possessing sulfhydryl groups. Its utility is rooted in its distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with amines, and a maleimide group that specifically targets thiols.

## Core Physical and Chemical Properties

The fundamental properties of 3-Maleimidopropionic acid N-succinimidyl ester are summarized below, providing a foundational understanding of its chemical nature.

**Table 1: General and Physical Properties**

Property	Value
CAS Number	55750-62-4[1][2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>6</sub> [1][2][3][4]
Molecular Weight	266.21 g/mol [1][2][3][4]
Appearance	White to light brown solid/crystals[1]
Melting Point	168-170 °C[1][5]
Boiling Point (Predicted)	448.8 ± 47.0 °C[1][5]
Density (Predicted)	1.55 ± 0.1 g/cm <sup>3</sup> [1][5]
Water Solubility	Insoluble[1][5]
Solubility in Organic Solvents	Slightly soluble in Acetonitrile, Chloroform, and Methanol.[1][5] Soluble in DMSO.[6]

**Table 2: Chemical and Reactivity Data**

Property	Value/Information
IUPAC Name	2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate[1][2]
Common Synonyms	3-Maleimidopropionic acid N-succinimidyl ester, N-Succinimidyl 3-maleimidopropionate, BMPS[3]
pKa (Predicted)	-2.39 ± 0.20[1][5]
Stability	Moisture sensitive.[1][5] Store in an inert atmosphere at 2-8°C.[1][5]
Reactive Groups	N-hydroxysuccinimide (NHS) ester, Maleimide
Spacer Arm Length	6.9 Å[3]

## Reactivity and Mechanism of Action

3-Maleimidopropionic acid N-succinimidyl ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on other molecules.

- **NHS Ester Reactivity:** The N-hydroxysuccinimide ester is highly reactive towards primary amines ( $-NH_2$ ) at a pH range of 7-9.<sup>[6]</sup> This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This functionality is typically employed to label proteins, amine-modified oligonucleotides, or other amine-containing molecules.<sup>[1]</sup>
- **Maleimide Reactivity:** The maleimide group exhibits high specificity for sulfhydryl (thiol) groups ( $-SH$ ) at a pH range of 6.5-7.5.<sup>[6]</sup> The reaction proceeds via a Michael addition, forming a stable thioether bond. This allows for the specific conjugation to cysteine residues in proteins or other thiol-containing molecules.<sup>[1]</sup>

The sequential nature of these reactions allows for controlled, multi-step conjugation procedures. For instance, a protein can first be activated with the NHS ester to introduce maleimide groups, which can then be used to conjugate a second, thiol-containing molecule.

## Experimental Protocols

### General Protocol for Protein-Protein Conjugation

This protocol outlines a general workflow for crosslinking two proteins, one with accessible primary amines (Protein A) and the other with a free sulfhydryl group (Protein B).

- **Reagent Preparation:**
  - Dissolve 3-Maleimidopropionic acid N-succinimidyl ester in an appropriate organic solvent like DMSO to prepare a stock solution.
  - Prepare Protein A and Protein B in suitable buffers. The buffer for the NHS ester reaction should have a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS), while the buffer for the maleimide reaction should have a pH of 6.5-7.5 (e.g., phosphate buffer with EDTA).
- **Activation of Protein A:**
  - Add a 10- to 20-fold molar excess of the dissolved crosslinker to the solution of Protein A.

- Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
- Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to the one suitable for the maleimide reaction.
- Conjugation to Protein B:
  - Immediately add the maleimide-activated Protein A to the solution of Protein B.
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
  - Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or  $\beta$ -mercaptoethanol.
  - Purify the resulting conjugate using size-exclusion chromatography or affinity chromatography to separate the desired conjugate from unreacted proteins and byproducts.

## Applications in Research and Drug Development

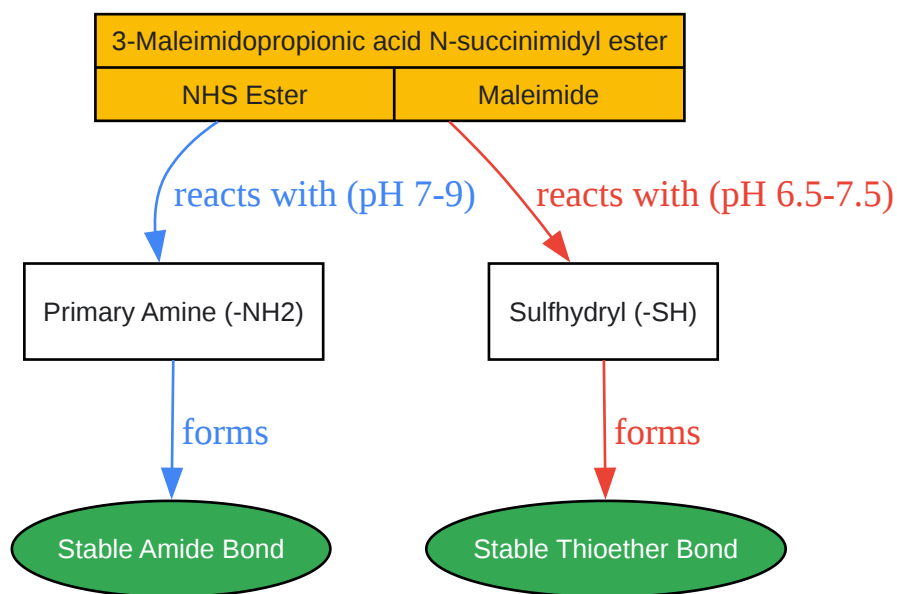
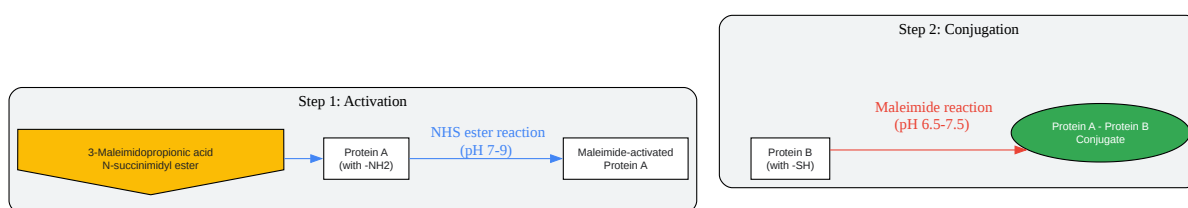
The unique properties of 3-Maleimidopropionic acid N-succinimidyl ester make it a versatile tool in several scientific domains:

- **Antibody-Drug Conjugates (ADCs):** This crosslinker is utilized in the development of ADCs, where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (with accessible lysine residues). The NHS ester reacts with the antibody, and the maleimide group subsequently couples the drug.
- **Immunoassays:** It is used to prepare enzyme-antibody conjugates for techniques like ELISA. An enzyme can be linked to a primary or secondary antibody to facilitate signal detection.
- **Protein-Protein Interaction Studies:** By crosslinking interacting proteins, this reagent can help in identifying and characterizing protein complexes.
- **Biomolecule Immobilization:** It can be used to attach proteins or other biomolecules to surfaces or beads that have been functionalized with either amines or thiols, for applications

in biosensors or affinity chromatography.

- **Fluorescent Labeling:** A fluorophore containing a thiol group can be conjugated to a protein or antibody to create fluorescent probes for imaging and flow cytometry.

## Visualizations



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